molecular formula C26H23F2N3O2S B2371620 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 851714-54-0

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2371620
CAS RN: 851714-54-0
M. Wt: 479.55
InChI Key: GLLGMHDJQXMNRW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylamino group, a thioether group, an indole group, and a difluorobenzamide group. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the indole ring, the introduction of the benzylamino group, and the formation of the thioether and difluorobenzamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central indole ring. The presence of the benzylamino and difluorobenzamide groups could potentially influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzylamino group could potentially undergo reactions with electrophiles, while the thioether group could participate in oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylamino and difluorobenzamide groups could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, which this compound is a part of, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Research

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that our compound could potentially be used in anticancer research.

Anti-inflammatory Drugs

Thiophene derivatives also show anti-inflammatory properties . This indicates that the compound could be used in the development of new anti-inflammatory drugs.

Antimicrobial Agents

Thiophene derivatives have shown antimicrobial properties , suggesting that this compound could be used in the development of new antimicrobial agents.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that the compound could be used in the development of new OLEDs.

Antifungal Agrochemicals

A series of benzyl-substituted thiobenzoazoles were synthesized by an environmentally friendly approach, to search for new antifungal agrochemicals . This suggests that the compound could be used in the development of new antifungal agrochemicals.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This indicates that the compound could be used in the development of new corrosion inhibitors.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing benzyl groups can sometimes be hazardous if ingested or inhaled .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O2S/c27-20-10-6-11-21(28)25(20)26(33)29-13-14-31-16-23(19-9-4-5-12-22(19)31)34-17-24(32)30-15-18-7-2-1-3-8-18/h1-12,16H,13-15,17H2,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGMHDJQXMNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

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